molecular formula C23H26N2O B11663889 1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine

1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine

Katalognummer: B11663889
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: QPOFHUPNONBSEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a methoxyphenyl group and a naphthalenyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)methanamine with 1-(naphthalen-2-yl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the body, such as serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is unique due to its specific combination of functional groups and the presence of both methoxyphenyl and naphthalenyl moieties attached to a piperazine ring.

Eigenschaften

Molekularformel

C23H26N2O

Molekulargewicht

346.5 g/mol

IUPAC-Name

1-[(3-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2O/c1-26-23-8-4-5-19(16-23)17-24-11-13-25(14-12-24)18-20-9-10-21-6-2-3-7-22(21)15-20/h2-10,15-16H,11-14,17-18H2,1H3

InChI-Schlüssel

QPOFHUPNONBSEE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.